molecular formula C7H12N4 B2944038 6-Dimethylamino-2,3-diaminopyridine CAS No. 84770-84-3

6-Dimethylamino-2,3-diaminopyridine

Cat. No. B2944038
CAS RN: 84770-84-3
M. Wt: 152.201
InChI Key: SBFIIMQCNYORSQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of poly(2,6-diaminopyridine) has been achieved using a rotating packed bed, which significantly improved the efficiency of the process . Another study reported the synthesis of a compound through a three-component reaction of 3,5-diacetyl-2,6-dimethylpyridine, p-N-dimethylaminobenzaldehyde, and phenylhydrazine .

Scientific Research Applications

Cycloaddition Reactions and Pyridine Derivatives Synthesis

  • Cycloaddition to Form Pyridine Derivatives : The reaction of 2-(phenylamino)- and 2-(dimethylamino)thiazoles with dimethyl acetylenedicarboxylate led to the formation of dimethyl 6-(phenylamino)- and 6-(dimethylamino)-3,4-pyridinedicarboxylates, suggesting a [2+2] cycloaddition mechanism. This pathway was supported by computational and experimental evidence, highlighting the potential for creating novel pyridine derivatives through unexpected reaction sequences (Alajarín et al., 2006).

Antioxidant Properties and Chemical Stability

  • Novel Antioxidants from Pyridine Derivatives : A series of 6-substituted-2,4-dimethyl-3-pyridinols were synthesized and evaluated for their antioxidant properties. Some derivatives demonstrated significant phenolic chain-breaking antioxidant capabilities, suggesting their potential application in the development of new antioxidant compounds (Wijtmans et al., 2004).

Advanced Material and Ligand Design

  • Fluorescent Proton Sponge Analogues : Research into 10-dimethylamino derivatives of benzo[h]quinoline and benzo[h]quinazolines revealed their high basicity and unexpected fluorescence properties. These compounds serve as mixed analogues of known proton sponges, offering insights into the design of new fluorescent materials with potential applications in sensing and imaging (Pozharskii et al., 2016).

Catalysis and Synthetic Methodology

  • Catalytic Applications in Organic Synthesis : The synthesis of chiral diamide-ester macrocycles using 4-(dimethylamino)pyridine as a catalyst demonstrated selective recognition for certain metal ions, suggesting applications in catalysis and metal ion detection (Gao et al., 2004).

DNA Interaction and Cancer Research

  • G-quadruplex Binding Ligands for Cancer Treatment : A microfluidic platform was developed for synthesizing an aromatic triarylpyridine chromophore that stabilizes quadruplex DNA structures. This work opens pathways towards new cancer treatments by targeting telomerase inhibition (Smith et al., 2009).

Safety and Hazards

The safety data sheet for a related compound, 4-(Dimethylamino)pyridine, indicates that it is toxic if swallowed or inhaled, fatal in contact with skin, causes skin irritation and serious eye damage, and is toxic to aquatic life with long-lasting effects .

Mechanism of Action

Target of Action

The primary target of 6-Dimethylamino-2,3-diaminopyridine, also known as Amifampridine, is the voltage-gated potassium channels present in nerve terminals . These channels play a crucial role in the regulation of membrane potential and the propagation of action potentials.

Mode of Action

Amifampridine works by blocking potassium channel efflux in nerve terminals. This action prolongs the duration of the action potential, allowing calcium channels to remain open for a longer time . The extended opening of these channels facilitates a greater release of acetylcholine , a neurotransmitter, which stimulates muscle at the end plate .

Biochemical Pathways

In the context of Lambert–Eaton myasthenic syndrome (LEMS), acetylcholine release is inhibited as antibodies involved in the host response against certain cancers cross-react with calcium channels on the prejunctional membrane . By blocking the potassium channels, Amifampridine enhances the release of acetylcholine, thereby improving neuromuscular transmission .

Pharmacokinetics

Amifampridine exhibits high bioavailability, ranging from 93–100% . It undergoes metabolism via acetylation to form 3-N-acetylamifampridine . The elimination half-life of Amifampridine is approximately 2.5 hours , while that of 3-N-acetylamifampridine is around 4 hours . The compound is excreted through the kidneys, with 19% unmetabolized and 74–81% as 3-N-acetylamifampridine .

Result of Action

The primary result of Amifampridine’s action is the enhanced release of acetylcholine, leading to improved neuromuscular transmission . This can alleviate symptoms in conditions like LEMS, where acetylcholine release is typically inhibited .

properties

IUPAC Name

6-N,6-N-dimethylpyridine-2,3,6-triamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c1-11(2)6-4-3-5(8)7(9)10-6/h3-4H,8H2,1-2H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFIIMQCNYORSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=C(C=C1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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